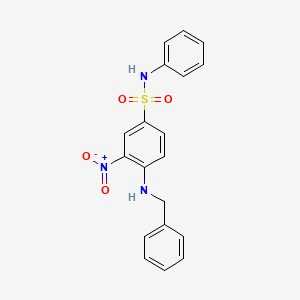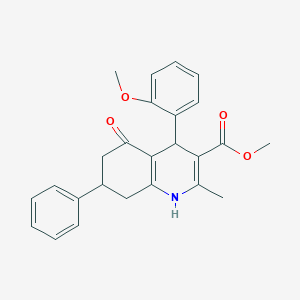![molecular formula C23H24N2O4S B4965213 N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MMB or MMB-4, and it has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of MMB-4 is not fully understood, but it is believed to work by binding to the mu-opioid receptor and activating it. This activation leads to the release of endorphins, which are natural painkillers produced by the body. MMB-4 may also have an effect on other neurotransmitter systems, such as the dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
MMB-4 has been shown to have a wide range of biochemical and physiological effects. In addition to its pain-relieving properties, it has been shown to have anti-inflammatory and anti-nociceptive effects. It may also have an effect on the immune system, as it has been shown to reduce the production of pro-inflammatory cytokines. MMB-4 may also have an effect on mood and behavior, as it has been shown to increase locomotor activity and reduce anxiety in animal studies.
実験室実験の利点と制限
One advantage of using MMB-4 in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying this receptor system. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MMB-4 is that its effects may be difficult to interpret, as it has a wide range of biochemical and physiological effects that may be difficult to isolate.
将来の方向性
There are several future directions for research on MMB-4. One area of interest is its potential as a pain management drug or as a treatment for opioid addiction. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Other potential areas of research include its effects on mood and behavior, as well as its potential as an anti-inflammatory or immunomodulatory agent.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, or MMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its high affinity for the mu-opioid receptor makes it a useful tool for studying this receptor system, and its wide range of biochemical and physiological effects make it a promising candidate for further research in areas such as pain management and drug addiction. While there are limitations to using MMB-4 in lab experiments, its potential benefits make it an important area of study for future research.
合成法
The synthesis of MMB-4 involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 4-methoxybenzyl chloride with 4-methyl-3-nitrobenzoic acid in the presence of a base such as potassium carbonate. This reaction produces 4-methoxybenzyl-4-methyl-3-nitrobenzoate, which is then reduced using hydrogen gas and a palladium catalyst to yield 4-methoxybenzyl-4-methyl-3-aminobenzoate. The final step involves the reaction of this compound with 2-methylphenylsulfonyl chloride in the presence of a base to produce MMB-4.
科学的研究の応用
MMB-4 has been used in various scientific research applications, including studies on the opioid receptor system, pain management, and drug addiction. One study showed that MMB-4 has a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. This suggests that MMB-4 may have potential as a pain management drug or as a treatment for opioid addiction.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-6-4-5-7-21(16)25-30(27,28)22-14-19(11-8-17(22)2)23(26)24-15-18-9-12-20(29-3)13-10-18/h4-14,25H,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEDFHCYGSFOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)




![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)

